molecular formula C22H18O7 B2954928 2-Methoxyethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 314745-60-3

2-Methoxyethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2954928
CAS No.: 314745-60-3
M. Wt: 394.379
InChI Key: ZIPUPBSPRIXJKC-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C22H18O7 and its molecular weight is 394.379. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Novel Heterocyclic Compounds

Research has demonstrated the synthesis of novel compounds derived from benzofuran derivatives, showcasing their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase inhibition and exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their potential application in medical research focused on pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Another study focused on the synthesis of halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. These derivatives were tested for their antimicrobial activity against various pathogens, including Gram-positive cocci, Gram-negative rods, and yeasts, highlighting the chemical's potential application in developing new antimicrobial agents (Krawiecka et al., 2012).

Anticholinesterase Agents

The synthesis and characterization of benzofuran derivatives have also been explored for their anticholinesterase activity. Certain compounds demonstrated potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant for Alzheimer's disease research. This suggests the role of these synthetic pathways in developing therapeutic agents for neurodegenerative diseases (Luo et al., 2005).

Chemical Synthesis Techniques

Friedel-Crafts Reaction

The chemical also serves as a key intermediate in the Friedel-Crafts acylation and alkylation reactions, facilitating the synthesis of complex organic molecules. This application is crucial in organic synthesis, enabling the construction of diverse molecular architectures with potential applications in various fields, including pharmaceuticals and materials science (Kawase, Okada, & Miwa, 1970).

Palladium-Catalyzed Reactions

The compound has been utilized in palladium-catalyzed reactions to synthesize substituted 2,3-dihydrofurans and benzofurans. These methodologies are pivotal in organic chemistry for the efficient synthesis of heterocyclic compounds, which are core structures in many bioactive molecules and natural products (Yoshida et al., 2004).

Properties

IUPAC Name

2-methoxyethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O7/c1-13-20(22(24)26-10-9-25-2)16-12-15(7-8-18(16)27-13)28-21(23)19-11-14-5-3-4-6-17(14)29-19/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPUPBSPRIXJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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